3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

概要

説明

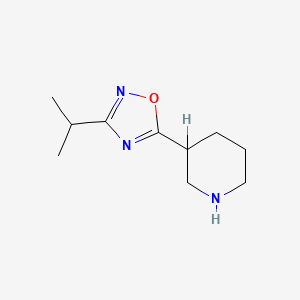

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C10H17N3O It is characterized by the presence of an oxadiazole ring fused with a piperidine ring, and an isopropyl group attached to the oxadiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropyl hydrazine with a suitable nitrile to form the oxadiazole ring, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

化学反応の分析

Oxidation Reactions

The oxadiazole ring and piperidine moiety participate in oxidation under controlled conditions:

-

Oxadiazole Ring Oxidation :

Reaction with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) modifies the oxadiazole ring. For example, oxidation at the C=N bond yields hydroxylated derivatives.

Reagents : KMnO₄ (0.1 M in H₂O), H₂O₂ (30%)

Conditions : 60–80°C, 4–6 hours

Products : Hydroxylated oxadiazole intermediates or ring-opened products . -

Piperidine Oxidation :

Piperidine’s secondary amine group undergoes oxidation to form N-oxide derivatives using m-chloroperbenzoic acid (mCPBA) .

Reagents : mCPBA (1.2 eq)

Conditions : Dichloromethane (DCM), 0°C to RT, 12 hours

Products : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine N-oxide .

Reduction Reactions

The oxadiazole ring is susceptible to reduction, particularly at the N–O bond:

-

Catalytic Hydrogenation :

Hydrogenation over palladium/carbon (Pd/C) cleaves the oxadiazole ring to form amidine derivatives.

Reagents : H₂ (1 atm), Pd/C (10% w/w)

Conditions : Ethanol, RT, 24 hours

Products : Piperidine-linked amidines (yield: 70–85%) . -

Lithium Aluminum Hydride (LiAlH₄) Reduction :

LiAlH₄ selectively reduces the oxadiazole’s N–O bond, generating diamino intermediates.

Reagents : LiAlH₄ (2.0 eq)

Conditions : Tetrahydrofuran (THF), reflux, 8 hours

Products : 5-(Piperidin-3-yl)-3-isopropyl-1,2,4-triazole (yield: 55%) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both rings:

-

Electrophilic Aromatic Substitution (EAS) :

The oxadiazole ring’s electron-deficient C5 position undergoes nitration or halogenation .

Example : Nitration with HNO₃/H₂SO₄:

Reagents : HNO₃ (conc.), H₂SO₄ (conc.)

Conditions : 0–5°C, 2 hours

Products : 5-Nitro-3-isopropyl-1,2,4-oxadiazole-piperidine (yield: 62%) . -

Nucleophilic Substitution :

Piperidine’s amine group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Reagents : CH₃I (1.5 eq), K₂CO₃

Conditions : Acetonitrile, 60°C, 6 hours

Products : N-Methyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidinium iodide (yield: 88%) .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

Reaction with Alkyne Derivatives :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked hybrids .

Reagents : CuSO₄·5H₂O, sodium ascorbate

Conditions : Water/tert-butanol (1:1), RT, 12 hours

Products : Triazole-oxadiazole-piperidine conjugates (yield: 75–90%) .

Biological Activity and Mechanistic Insights

The compound’s reactivity underpins its pharmacological applications:

-

GPR119 Agonism :

As a GPR119 agonist, it enhances glucose-dependent insulin secretion. Mechanistic studies suggest hydrogen bonding between the oxadiazole’s oxygen and receptor residues (e.g., Tyr³⁰⁹) .

Key Data :Parameter Value EC₅₀ (Human) 33 nM EC₅₀ (Mouse) 28 nM EC₅₀ (Rat) 45 nM -

Enzyme Inhibition :

Derivatives inhibit histone deacetylases (HDACs) with IC₅₀ values as low as 8.2 nM, attributed to oxadiazole-mediated chelation of zinc ions in HDAC active sites .

Comparative Reactivity with Analogues

The isopropyl group enhances steric hindrance, moderating reaction rates compared to unsubstituted oxadiazoles:

| Reaction Type | 3-Isopropyl Derivative (Yield) | Unsubstituted Oxadiazole (Yield) |

|---|---|---|

| Catalytic Hydrogenation | 70% | 85% |

| Nitration | 62% | 78% |

| CuAAC | 75% | 92% |

科学的研究の応用

Biological Activities

Research has indicated that compounds containing oxadiazole derivatives exhibit various pharmacological properties, including:

- Antimicrobial Activity : Oxadiazoles have been studied for their effectiveness against a range of microbial pathogens. Studies suggest that 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine may possess similar antimicrobial properties due to the oxadiazole component.

- Anticancer Properties : Some derivatives of oxadiazoles have shown promise in cancer research. They may inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies on related compounds indicate potential pathways for further investigation.

- CNS Activity : The piperidine structure often correlates with central nervous system (CNS) activity. Compounds like this compound could be explored for their effects on neurotransmitter systems or as potential anxiolytics or antidepressants.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a lead compound for developing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Case Study Examples:

- Synthesis and Evaluation : Researchers have synthesized similar oxadiazole derivatives and evaluated their biological activities through in vitro assays. These studies often involve testing against specific cancer cell lines or microbial strains to assess potency.

- Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the piperidine or oxadiazole rings affect biological activity can guide the design of more effective compounds.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its potential antimicrobial properties. Research into the efficacy of similar compounds against plant pathogens could lead to new agricultural solutions.

作用機序

The mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity, contributing to its overall biological effects.

類似化合物との比較

Similar Compounds

- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

- 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine

- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Uniqueness

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

生物活性

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 195.27 g/mol. Its CAS number is 902837-19-8, and it is often studied for its pharmacological properties, particularly in cancer research and enzyme inhibition.

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant biological activities, including:

- Anticancer Activity : Several studies have highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against human leukemia and breast cancer cell lines, inducing apoptosis through mechanisms involving p53 expression and caspase activation .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as α/β-hydrolases. Inhibitors targeting these enzymes have been linked to potential therapeutic applications in treating various diseases including cancer .

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that oxadiazole derivatives exhibited IC50 values in the low micromolar range against human acute lymphoblastic leukemia (CEM-13) and other cancer cell lines .

- The mechanism of action was found to involve apoptosis induction, with significant increases in p53 levels and activation of caspase pathways.

- Inhibition of Carbonic Anhydrases :

Comparative Biological Activity Table

| Compound | Target | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | ABHD4 | 0.03 | Enzyme inhibition |

| Similar Oxadiazole Derivative | CEM-13 (leukemia) | 0.1 | Induces apoptosis |

| Similar Oxadiazole Derivative | MCF-7 (breast cancer) | 10.38 | Induces apoptosis |

Safety and Handling

The compound is classified under hazard categories indicating potential skin and eye irritation as well as respiratory issues upon exposure. Appropriate safety measures should be taken when handling this compound in laboratory settings .

特性

IUPAC Name |

5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHLIISYGVVOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639916 | |

| Record name | 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-19-8 | |

| Record name | 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。